N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide
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Overview
Description
The compound is a derivative of xanthene . Xanthene derivatives, such as 3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diylbis (3-methylbenzenesulfinate) (NAR1), have been synthesized and studied for their properties .
Synthesis Analysis
The synthesis of similar compounds has been carried out using various techniques, including electrochemical methods, scanning electron microscopy coupled with energy-dispersive X-ray analysis (SEM–EDX), and theoretical calculations .Molecular Structure Analysis
While specific molecular structure analysis for the requested compound is not available, similar compounds have been analyzed using DFT calculations and Monte Carlo simulation results .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied, revealing that NAR1 achieved a high inhibition performance of 96% at a low concentration of 10 −4 M .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed, revealing that they obey the Temkin isotherm .Scientific Research Applications
Sigma Receptor Ligands
- Research Focus : Some derivatives of this compound have been synthesized and evaluated as sigma ligands. These compounds are related to Lu 28-179, which is a selective sigma 2 ligand with subnanomolar affinity. The studies aimed to determine structural factors governing sigma 1/sigma 2 affinity and selectivity within this class of compounds (Moltzen, Perregaard, & Meier, 1995).
Central Nervous System Agents
- Potential Use : Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents has been explored. Such compounds, including 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], have been prompted by their structural resemblance to known antidepressants (Bauer et al., 1976).
Antitetrabenazine Activity
- Research Insights : A series of N-heteroatom derivatives of 3-phenylspiro[isobenzofuran-1,4'-piperidines] showed optimal antitetrabenazine activity. This activity is associated with compounds containing a sterically unhindered, basic nitrogen (Klioze, Bauer, & Geyer, 1977).
Diuretic and Antihypertensive Properties
- Medical Applications : The synthesis and evaluation of diuretic and antihypertensive activities of N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been reported, with specific derivatives showing significant, species-specific activity in rats (Klioze & Novick, 1978).
Chemoselective Synthesis Procedures
- Synthetic Chemistry : Efficient and chemoselective procedures for synthesizing derivatives of this compound have been developed, including a one-pot synthesis method for spiro[isobenzofuran-1,2'-pyrrole]-3,3′(1′H)-dione derivatives (Mahdavinia et al., 2014).
Radioligand Binding Assays
- Pharmacological Evaluation : Novel spiropiperidines, including derivatives of this compound, have been synthesized and evaluated for their binding properties for sigma 1 and sigma 2 receptors. This research is crucial in the development of potential imaging agents for σ1 receptors (Chen et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-ethyl-3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-16-14(19)17-9-5-8-15(10-17)12-7-4-3-6-11(12)13(18)20-15/h3-4,6-7H,2,5,8-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAOSANDZUZNKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC2(C1)C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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